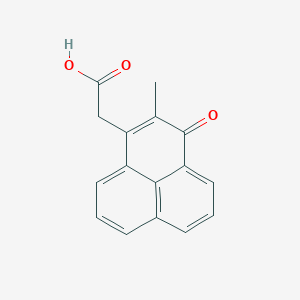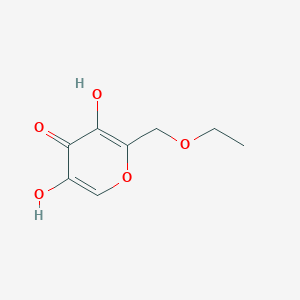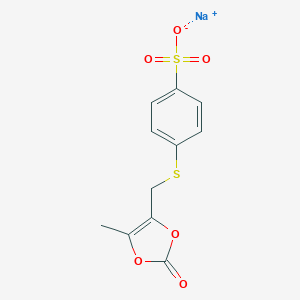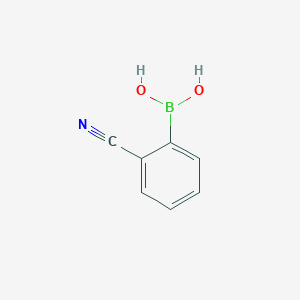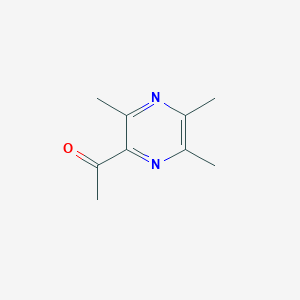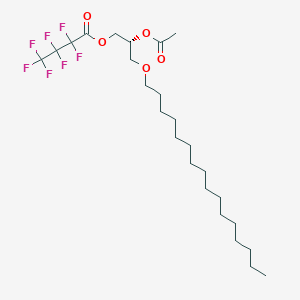
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate is a chemical compound that has been used in scientific research for various applications. This compound has been synthesized using different methods and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate is not fully understood. However, it is believed that this compound enhances the permeability of cell membranes, allowing drugs to enter cells more easily. It has also been shown to inhibit the activity of certain enzymes, which can lead to the accumulation of drugs inside cells.
Efectos Bioquímicos Y Fisiológicos
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate has been shown to have various biochemical and physiological effects. It has been shown to enhance the solubility of drugs, increase their stability, and improve their pharmacokinetic properties. It has also been shown to have low toxicity and is well-tolerated in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate in lab experiments is its ability to enhance the efficacy of drugs. It can also improve the solubility and stability of drugs, making them easier to work with in vitro. However, one of the limitations of using this compound is its cost, which can be prohibitive for some research labs.
Direcciones Futuras
There are several future directions for (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate. One direction is to explore its potential as a carrier for different types of drugs, including gene therapies and RNA-based therapies. Another direction is to investigate its potential for use in targeted drug delivery, where drugs are delivered to specific cells or tissues in the body. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential for use in different fields of research.
Conclusion:
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate is a promising compound that has shown potential in various fields of scientific research. Its ability to enhance the efficacy of drugs and improve their solubility and stability makes it a valuable tool for drug delivery research. Further research is needed to fully understand its mechanism of action and explore its potential for use in different applications.
Métodos De Síntesis
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate can be synthesized using different methods. One of the most common methods is the esterification of (2R)-2-(hydroxy)-3-(hexadecyloxy)propyl heptafluorobutanoate with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate has been used in various scientific research applications. One of the most common applications is in the field of drug delivery. This compound has been used as a carrier for different drugs, including anticancer drugs, antibiotics, and antiviral drugs. It has been shown to enhance the bioavailability and efficacy of these drugs.
Propiedades
Número CAS |
119206-62-1 |
|---|---|
Nombre del producto |
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate |
Fórmula molecular |
C25H41F7O5 |
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C25H41F7O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-35-18-21(37-20(2)33)19-36-22(34)23(26,27)24(28,29)25(30,31)32/h21H,3-19H2,1-2H3/t21-/m1/s1 |
Clave InChI |
JFMAWTVFERLZEZ-OAQYLSRUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC[C@H](COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C |
SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C |
Sinónimos |
1-O-hexadecyl-2-O-acetyl-sn-glycero-3-heptafluorobutyrate HAGHB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




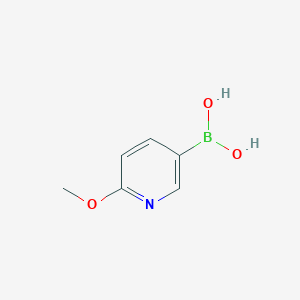
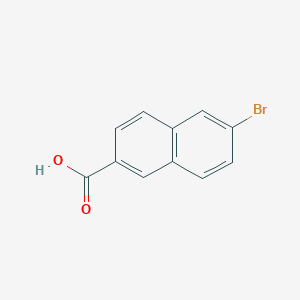
![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)
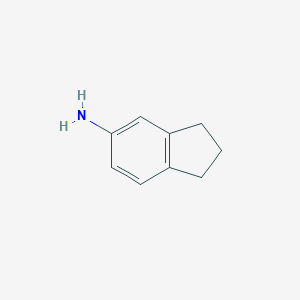
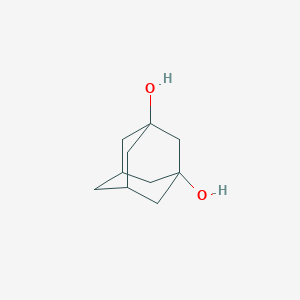
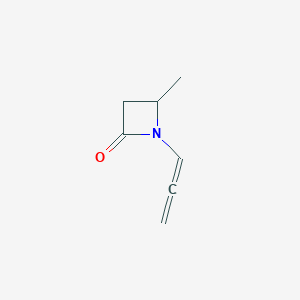
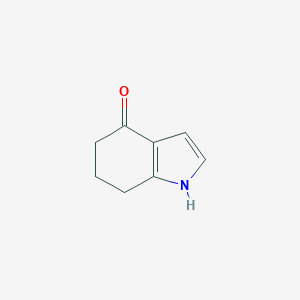
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)
